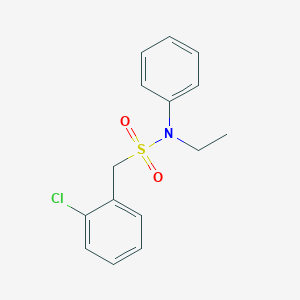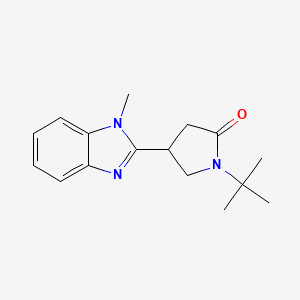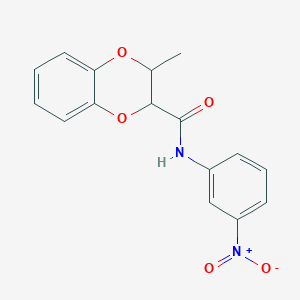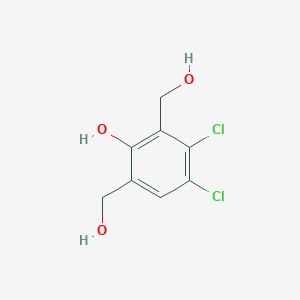
3,4-dichloro-2,6-bis(hydroxymethyl)phenol
説明
3,4-dichloro-2,6-bis(hydroxymethyl)phenol, also known as triclosan, is a synthetic antibacterial and antifungal agent. It is widely used in consumer products such as soaps, toothpaste, and deodorants due to its ability to kill bacteria and prevent the growth of fungi. However, the widespread use of triclosan has raised concerns about its potential negative impact on human health and the environment. In
作用機序
Triclosan works by disrupting bacterial cell membranes and inhibiting the activity of enzymes involved in bacterial metabolism. It also interferes with the synthesis of bacterial cell walls and membranes, leading to cell death. Triclosan's mechanism of action is similar to that of other antibacterial agents, such as penicillin and tetracycline.
Biochemical and Physiological Effects
Triclosan has been shown to have a number of biochemical and physiological effects. It has been found to have estrogenic and anti-androgenic effects, which can disrupt hormonal balance in humans and animals. Triclosan has also been shown to affect thyroid hormone levels and alter the gut microbiome. These effects may have negative consequences for human health and the environment.
実験室実験の利点と制限
Triclosan has several advantages as an antibacterial and antifungal agent in lab experiments. It is effective against a wide range of bacterial and fungal strains and has a low toxicity profile. However, 3,4-dichloro-2,6-bis(hydroxymethyl)phenol has limitations in lab experiments due to its potential negative effects on human health and the environment. Researchers must take precautions to minimize exposure to 3,4-dichloro-2,6-bis(hydroxymethyl)phenol and ensure that it is used safely and responsibly.
将来の方向性
There are several future directions for research on 3,4-dichloro-2,6-bis(hydroxymethyl)phenol. One area of research is the development of alternative antibacterial and antifungal agents that are safer for human health and the environment. Another area of research is the investigation of 3,4-dichloro-2,6-bis(hydroxymethyl)phenol's effects on the gut microbiome and its potential role in the development of antibiotic resistance. Additionally, more research is needed to understand the long-term effects of 3,4-dichloro-2,6-bis(hydroxymethyl)phenol exposure on human health and the environment.
Conclusion
In conclusion, 3,4-dichloro-2,6-bis(hydroxymethyl)phenol is a synthetic antibacterial and antifungal agent that has been widely used in consumer products. While 3,4-dichloro-2,6-bis(hydroxymethyl)phenol has been shown to be effective against a wide range of bacterial and fungal strains, its potential negative impact on human health and the environment has raised concerns. Future research is needed to develop safer alternatives to 3,4-dichloro-2,6-bis(hydroxymethyl)phenol and to better understand its effects on human health and the environment.
科学的研究の応用
Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been used in a variety of scientific research applications, including in vitro and in vivo studies to investigate its efficacy against various bacterial and fungal strains. Triclosan has also been used in clinical trials to evaluate its effectiveness in preventing infections.
特性
IUPAC Name |
3,4-dichloro-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3/c9-6-1-4(2-11)8(13)5(3-12)7(6)10/h1,11-13H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWCVZOSAJAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CO)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-butylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4386379.png)
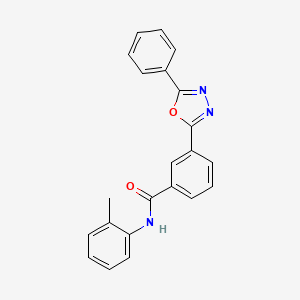
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4386384.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-furamide](/img/structure/B4386393.png)
![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4386394.png)
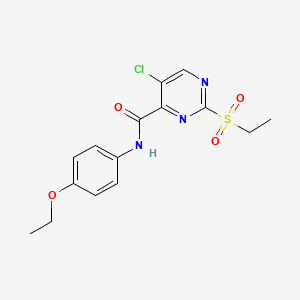
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4386407.png)
![11-(3-bromophenyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4386409.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B4386421.png)
![N-(5-{[(4-butylphenyl)amino]sulfonyl}-2-ethoxyphenyl)acetamide](/img/structure/B4386428.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4386436.png)
